molecular formula C5H5N5O4 B3321251 3,5-Dinitro-pyridin-2-ylhydrazine CAS No. 13250-43-6

3,5-Dinitro-pyridin-2-ylhydrazine

Cat. No.: B3321251
CAS No.: 13250-43-6
M. Wt: 199.12 g/mol
InChI Key: USYFTKVPUXSCIC-UHFFFAOYSA-N
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Description

3,5-Dinitro-pyridin-2-ylhydrazine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two nitro groups at the 3 and 5 positions of the pyridine ring, and a hydrazine group at the 2 position. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dinitropyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 0-150°C depending on the specific reaction conditions .

Industrial Production Methods

Industrial production of 3,5-Dinitro-pyridin-2-ylhydrazine may involve large-scale nitration processes followed by hydrazine substitution. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-pyridin-2-ylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazine derivatives.

Scientific Research Applications

3,5-Dinitro-pyridin-2-ylhydrazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dinitro-pyridin-2-ylhydrazine involves its interaction with biological molecules through its nitro and hydrazine groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitro-pyridine: Lacks the hydrazine group, making it less reactive in certain nucleophilic substitution reactions.

    2-Hydrazinopyridine: Lacks the nitro groups, resulting in different chemical and biological properties.

    3,5-Diamino-pyridine: Contains amino groups instead of nitro groups, leading to different reactivity and applications .

Uniqueness

3,5-Dinitro-pyridin-2-ylhydrazine is unique due to the presence of both nitro and hydrazine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

(3,5-dinitropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O4/c6-8-5-4(10(13)14)1-3(2-7-5)9(11)12/h1-2H,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYFTKVPUXSCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrazine (anhydrous, 0.75 ml, 23.9 mmol) was added to a solution of 2-chloro-3,5-dinitro-pyridine (3.42 g, 16.8 mmol) in methanol (25 mL). The resultant mixture was stirred at room temperature overnight. Solvent was evaporated, and the residue was washed with water and methanol several times to remove the impurities. A dark solid powder was obtained (3.0 g). MS (DCI/NH3) m/e: 200 (M+1). 1H NMR (DMSO-d6, 300MHz) d: 9.25 (m, 1H), 9.06 (m, 1H).
Quantity
0.75 mL
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reactant
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3.42 g
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reactant
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25 mL
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solvent
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resultant mixture
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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